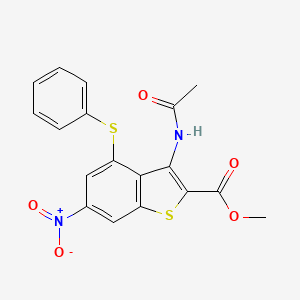
4-methoxy-3-(3-phenylquinoxalin-2-yl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-3-(3-phenylquinoxalin-2-yl)phenol is a synthetic organic compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a methoxy group and a phenylquinoxaline moiety attached to a phenol ring, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxy-3-(3-phenylquinoxalin-2-yl)phenol typically involves the condensation of 3-phenylquinoxaline-2-carbaldehyde with 4-methoxyphenol under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing similar synthetic routes but optimized for higher yields and purity. The use of green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-3-(3-phenylquinoxalin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The quinoxaline moiety can be reduced to tetrahydroquinoxaline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitro compounds.
Major Products Formed:
Oxidation: Quinones.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-3-(3-phenylquinoxalin-2-yl)phenol has several scientific research applications, including:
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules and disrupt cellular processes.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer, bacterial infections, and inflammatory conditions.
Wirkmechanismus
The mechanism of action of 4-methoxy-3-(3-phenylquinoxalin-2-yl)phenol involves its interaction with various molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, inhibiting their activity and leading to altered cellular functions. For example, it may inhibit the activity of topoisomerases, enzymes involved in DNA replication, thereby exerting anticancer effects. Additionally, it can modulate the production of reactive oxygen species, contributing to its antimicrobial and anti-inflammatory properties .
Vergleich Mit ähnlichen Verbindungen
2-Methoxy-4-(7-methoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol: A synthetic isoquinolinic alkaloid with anti-inflammatory activity.
3-Phenylquinoxaline-2(1H)-thione: A quinoxaline derivative with potential anticancer activity.
2-Chloro-3-(piperazin-2-yl)quinoxaline: A quinoxaline derivative used in the synthesis of antipsychotic drugs.
Uniqueness: 4-Methoxy-3-(3-phenylquinoxalin-2-yl)phenol is unique due to its specific combination of a methoxy group and a phenylquinoxaline moiety, which imparts distinct chemical and biological properties
Eigenschaften
IUPAC Name |
4-methoxy-3-(3-phenylquinoxalin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c1-25-19-12-11-15(24)13-16(19)21-20(14-7-3-2-4-8-14)22-17-9-5-6-10-18(17)23-21/h2-13,24H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJEFAVKVDANGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)C2=NC3=CC=CC=C3N=C2C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-chlorophenyl)-3-methylquinoline-4-carboxamide](/img/structure/B6084994.png)
![2-(benzylthio)-N-(2-mercapto-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B6084997.png)
![[1-(1H-imidazol-5-ylmethyl)-3-(2-phenylethyl)piperidin-3-yl]methanol](/img/structure/B6085009.png)
![N'-[2-(4-chlorophenyl)acetyl]pyridine-2-carbohydrazide](/img/structure/B6085030.png)

![1-[(dimethylamino)sulfonyl]-N-(4-methylphenyl)-3-piperidinecarboxamide](/img/structure/B6085042.png)
![N-{[2-(2,4-difluorophenoxy)-3-pyridinyl]methyl}tetrahydro-2H-thiopyran-4-amine](/img/structure/B6085050.png)
![2-(4-{[(1,4-dioxan-2-ylmethyl)(methyl)amino]methyl}phenyl)-6-pyridin-3-ylpyrimidin-4(3H)-one](/img/structure/B6085054.png)
![2-[(4-hydroxyphenyl)imino]-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidin-4-one](/img/structure/B6085058.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-2-(4-quinazolinyloxy)acetamide](/img/structure/B6085064.png)
![2-(1H-benzimidazol-2-ylmethyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6085074.png)
![4-tert-butyl-N'-{[3-(4-methylphenyl)-1H-pyrazol-4-yl]methylene}benzenesulfonohydrazide](/img/structure/B6085083.png)
![2-[(E)-3-(furan-2-yl)prop-2-enyl]-9-(2-methoxyethyl)-2,9-diazaspiro[4.5]decane](/img/structure/B6085094.png)
![2-[[3-[3-(4-fluorophenyl)oxolan-3-yl]-1,2,4-oxadiazol-5-yl]methyl]-1H-pyridazine-3,6-dione](/img/structure/B6085101.png)
